

Spectroscopic Profile of 5-Bromo-2-tert-butylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Bromo-2-tert-butylpyridine*

Cat. No.: *B1288587*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2-tert-butylpyridine**, a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. This document outlines the key spectral features, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, to aid in the identification, characterization, and quality control of this compound.

Core Spectroscopic Data

The following tables summarize the key quantitative data from various spectroscopic analyses of **5-Bromo-2-tert-butylpyridine**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Predicted ^1H NMR data suggests the presence of three distinct aromatic protons and a singlet for the tert-butyl group. The chemical shifts and coupling constants are influenced by the bromine and tert-butyl substituents on the pyridine ring.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Predicted ^{13}C NMR data would show distinct signals for the five carbons of the pyridine ring and the carbons of the tert-butyl group. The carbon attached to the bromine atom is expected to be significantly influenced.

Table 3: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
213/215	Data not available	[M] ⁺ (Molecular Ion)
Other fragments	Data not available	

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion ($[\text{M}]^+$ and $[\text{M}+2]^+$) corresponding to the ^{79}Br and ^{81}Br isotopes. The molecular weight of **5-Bromo-2-tert-butylpyridine** is approximately 214.10 g/mol .[\[1\]](#)[\[2\]](#)

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm^{-1})	Assignment
Data not available in search results	

The IR spectrum is anticipated to display characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Br stretching.

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Solvent	λ_{max} (nm)
Data not available in search results	

The UV-Vis spectrum is expected to show absorption bands characteristic of the pyridine chromophore.

Experimental Protocols

Detailed experimental methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. The following are generalized protocols that can be adapted for the analysis of **5-Bromo-2-tert-butylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromo-2-tert-butylpyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for an adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically necessary.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **5-Bromo-2-tert-butylpyridine** in a volatile organic solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

- Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
- Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine should be clearly visible.

Infrared (IR) Spectroscopy

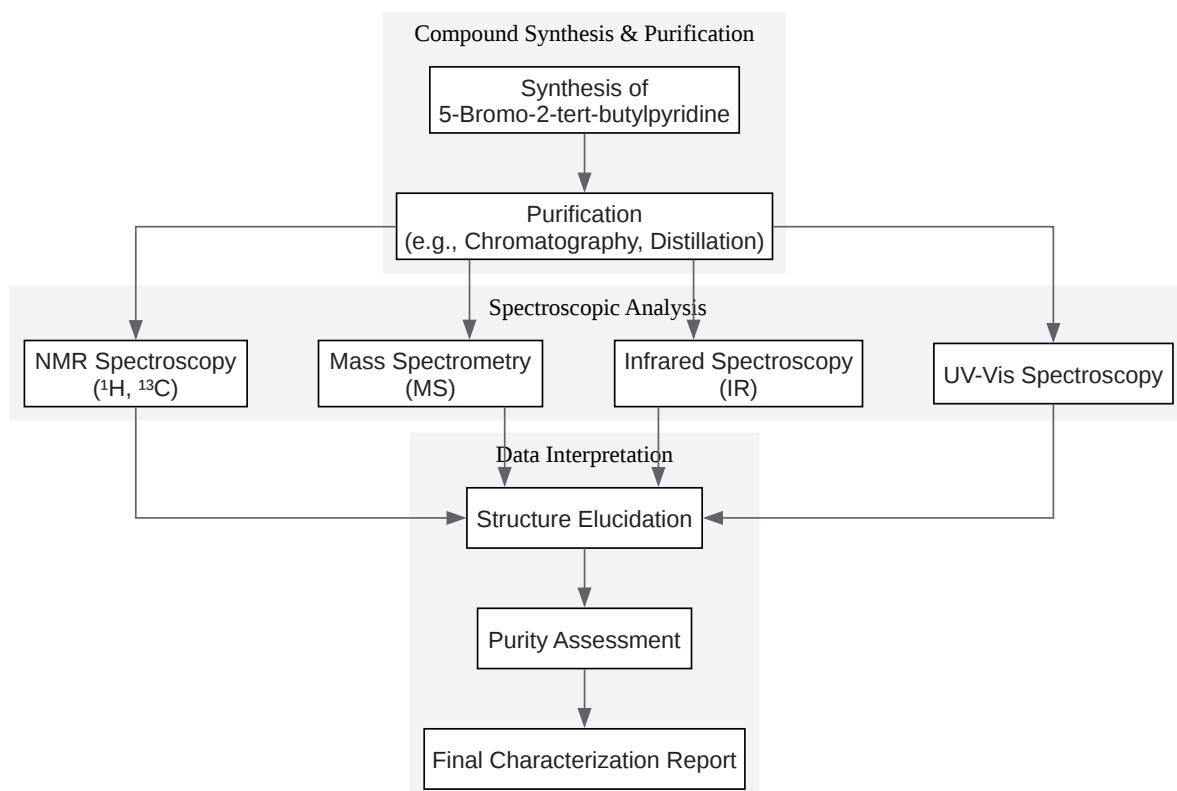
- Sample Preparation: For a liquid sample like **5-Bromo-2-tert-butylpyridine**, a thin film can be prepared between two KBr or NaCl plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample holder or clean ATR crystal should be acquired and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of **5-Bromo-2-tert-butylpyridine** in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. A baseline spectrum of the solvent-filled cuvette should be recorded and subtracted.
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_{max}).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like **5-Bromo-2-tert-butylpyridine**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

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References

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- 2. echemi.com [echemi.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-tert-butylpyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1288587#spectroscopic-data-of-5-bromo-2-tert-butylpyridine]

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